Cas no 1556614-83-5 (Cyclopropane, [1-(chloromethyl)-1-methylbutyl]-)
![Cyclopropane, [1-(chloromethyl)-1-methylbutyl]- structure](https://ja.kuujia.com/scimg/cas/1556614-83-5x500.png)
Cyclopropane, [1-(chloromethyl)-1-methylbutyl]- 化学的及び物理的性質
名前と識別子
-
- Cyclopropane, [1-(chloromethyl)-1-methylbutyl]-
-
- インチ: 1S/C9H17Cl/c1-3-6-9(2,7-10)8-4-5-8/h8H,3-7H2,1-2H3
- InChIKey: IIQNWEVOMNSEQZ-UHFFFAOYSA-N
- ほほえんだ: C1(C(CCl)(C)CCC)CC1
Cyclopropane, [1-(chloromethyl)-1-methylbutyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-676200-1.0g |
(1-chloro-2-methylpentan-2-yl)cyclopropane |
1556614-83-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-676200-2.5g |
(1-chloro-2-methylpentan-2-yl)cyclopropane |
1556614-83-5 | 2.5g |
$2379.0 | 2023-03-11 | ||
Enamine | EN300-676200-5.0g |
(1-chloro-2-methylpentan-2-yl)cyclopropane |
1556614-83-5 | 5.0g |
$3520.0 | 2023-03-11 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01090946-1g |
(1-Chloro-2-methylpentan-2-yl)cyclopropane |
1556614-83-5 | 95% | 1g |
¥5971.0 | 2023-04-10 | |
Enamine | EN300-676200-0.05g |
(1-chloro-2-methylpentan-2-yl)cyclopropane |
1556614-83-5 | 0.05g |
$1020.0 | 2023-03-11 | ||
Enamine | EN300-676200-0.1g |
(1-chloro-2-methylpentan-2-yl)cyclopropane |
1556614-83-5 | 0.1g |
$1068.0 | 2023-03-11 | ||
Enamine | EN300-676200-0.25g |
(1-chloro-2-methylpentan-2-yl)cyclopropane |
1556614-83-5 | 0.25g |
$1117.0 | 2023-03-11 | ||
Enamine | EN300-676200-0.5g |
(1-chloro-2-methylpentan-2-yl)cyclopropane |
1556614-83-5 | 0.5g |
$1165.0 | 2023-03-11 | ||
Enamine | EN300-676200-10.0g |
(1-chloro-2-methylpentan-2-yl)cyclopropane |
1556614-83-5 | 10.0g |
$5221.0 | 2023-03-11 |
Cyclopropane, [1-(chloromethyl)-1-methylbutyl]- 関連文献
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
-
8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
Cyclopropane, [1-(chloromethyl)-1-methylbutyl]-に関する追加情報
Cyclopropane, [1-(chloromethyl)-1-methylbutyl] - A Comprehensive Overview
Cyclopropane is a three-membered cyclic hydrocarbon that has garnered significant attention in the field of organic chemistry due to its unique structure and reactivity. Among its derivatives, [1-(chloromethyl)-1-methylbutyl] cyclopropane stands out as an interesting compound with potential applications in various industries, including pharmaceuticals and materials science.
The compound in question, CAS NO 1556614-83-5, is a specialized derivative of cyclopropane. Its structure features a chloromethyl group attached to the cyclopropane ring, along with a methylbutyl substituent. This specific arrangement introduces unique electronic and steric properties that make it valuable for chemical synthesis and catalytic applications.
Recent studies have highlighted the importance of cyclopropane derivatives in drug discovery. Their compact, rigid structures often lead to high ligand efficiency, making them attractive candidates for molecular docking and enzyme inhibition. The chloromethyl group in this compound adds a layer of functionality that could be harnessed for bioisosteric replacements or site-specific interactions in drug design.
In the realm of materials science, cyclopropane derivatives have been explored for their potential as building blocks in the construction of complex molecules. The methylbutyl substituent in this compound introduces branching, which can influence the overall conformation and solubility of the molecule. This makes it a promising candidate for scaffold development in both pharmaceuticals and materials.
Furthermore, the presence of the chloromethyl group renders the compound susceptible to various nucleophilic substitution reactions. This reactivity can be leveraged in chemical transformations, enabling the introduction of diverse functional groups. Such versatility underscores its utility as an intermediate in polymer synthesis or surface coatings.
Recent advancements in catalytic asymmetric synthesis have opened new avenues for the use of cyclopropane derivatives in creating chiral molecules. The compact nature of these compounds can enhance enantioselectivity, making them valuable tools in the development of enantiomerically pure drugs.
Overall, CAS NO 1556614-83-5, or [1-(chloromethyl)-1-methylbutyl] cyclopropane, represents a multifaceted compound with significant potential in both pharmaceutical and materials science. Its unique structure, reactivity, and versatility make it a valuable asset for researchers seeking to innovate in these fields.
1556614-83-5 (Cyclopropane, [1-(chloromethyl)-1-methylbutyl]-) 関連製品
- 328-73-4(1-Iodo-3,5-bis(trifluoromethyl)-benzene)
- 851980-09-1(N'-(6-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide)
- 71858-92-9(3-(4-methylpyridin-2-yl)propanenitrile)
- 1807071-61-9(4-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 2228839-54-9(3-(4-chloro-2-methylphenyl)propane-1-thiol)
- 21739-91-3(2-Butenoic acid,3-bromo-4-(4-methoxyphenyl)-4-oxo-, sodium salt (1:1), (2E)-)
- 1286696-44-3(3,5-dimethyl-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-1H-pyrazole-4-sulfonamide)
- 2229303-58-4(2-1-(2-chloro-6-methylpyridin-4-yl)cyclobutylethan-1-amine)
- 1806764-89-5(3-(Difluoromethyl)-6-nitro-2-(trifluoromethoxy)pyridine-5-methanol)
- 2034379-07-0(4-Methyl-N-[[1-(3-pyridinyl)-4-piperidinyl]methyl]benzenesulfonamide)




